Ethyl 5-(2-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
This compound belongs to the aminothienopyridazine class, characterized by a fused thieno[3,4-d]pyridazine core. Key structural features include:
- A 2-bromobenzamido substituent at position 5, introducing steric bulk and electron-withdrawing effects.
- A 4-methoxyphenyl group at position 3, contributing electron-donating properties via the methoxy group.
- An ethyl ester at position 1, influencing solubility and bioavailability.
These modifications are designed to enhance interactions with biological targets, particularly in neurodegenerative disease research (e.g., tau aggregation inhibition) .
Properties
IUPAC Name |
ethyl 5-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O5S/c1-3-32-23(30)19-16-12-33-21(25-20(28)15-6-4-5-7-17(15)24)18(16)22(29)27(26-19)13-8-10-14(31-2)11-9-13/h4-12H,3H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRMOYKVMOHPOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the bromobenzamido and methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of each step. Purification techniques like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-(2-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The bromobenzamido and methoxyphenyl groups are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The thieno[3,4-d]pyridazine core may interact with nucleic acids or proteins, affecting cellular processes and pathways.
Comparison with Similar Compounds
Substituent Variations at Position 3
Key Observations :
- Electron-withdrawing substituents (e.g., Br, Cl) increase melting points compared to electron-donating groups (e.g., OMe). The brominated analog (9) has a higher melting point (198–200°C) than fluorinated (26, 178–180°C) or chlorinated derivatives .
- Synthetic yields decrease with bulkier substituents (e.g., 55% for bromo vs. 70% for fluoro), likely due to steric hindrance during cyclization .
Ester Modifications at Position 1
Key Observations :
Spectral Characterization
- ¹³C NMR : The target compound’s 4-methoxyphenyl group would show a signal near δ 159 ppm (C-O), distinct from halogenated analogs (e.g., δ 161.7 ppm for 4-fluorophenyl in 26) .
- IR Spectroscopy: A bromobenzamido group introduces additional amide I/II bands (~1641–1657 cm⁻¹), differentiating it from amino-substituted analogs .
Biological Activity
Ethyl 5-(2-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS Number: 851952-01-7) is a heterocyclic compound notable for its potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action based on available literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C23H18BrN3O5S
- Molecular Weight : Approximately 516.34 g/mol
- IUPAC Name : this compound
The compound features a thieno[3,4-d]pyridazine core with various substituents that enhance its biological activity. The presence of bromine and methoxy groups is significant as they can influence the compound's interaction with biological targets.
Antitumor Properties
Preliminary studies suggest that derivatives of thieno[3,4-d]pyridazine may exhibit antitumor properties . These compounds may inhibit cell growth or induce apoptosis in cancer cells through various mechanisms. The specific pathways involved are yet to be fully elucidated but may include:
- Inhibition of cell cycle progression
- Induction of apoptosis via mitochondrial pathways
Research indicates that compounds with similar structures have shown promise in preclinical models of cancer therapy.
Antimicrobial Activity
This compound also exhibits potential antimicrobial activity . The diverse functional groups present in its structure allow it to interact with various microbial targets. Studies have shown that:
- Compounds with thieno[3,4-d]pyridazine scaffolds can inhibit bacterial growth.
- The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
Modulation of Biological Targets
The compound's structure suggests it may modulate specific biological targets such as adenosine receptors or other therapeutic targets relevant in drug development. This modulation could lead to:
- Enhanced efficacy in treating diseases linked to these receptors.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thieno[3,4-d]pyridazine core through cyclization reactions.
- Introduction of substituents such as bromobenzamide and methoxy groups via nucleophilic substitutions.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Q & A
Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[3,4-d]pyridazine core. Key steps include:
- Condensation : Reacting substituted benzamides with thiophene precursors under reflux conditions.
- Cyclization : Using acid or base catalysts to form the fused heterocyclic system.
- Functionalization : Introducing substituents (e.g., bromobenzamide, methoxyphenyl) via nucleophilic substitution or coupling reactions. Optimization involves adjusting temperature (e.g., reflux at 80–120°C), solvent polarity (e.g., DMF for solubility), and reaction time (12–24 hours) to maximize yield (60–75%) and purity (>95%) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- HPLC : Monitor reaction progress and purity (e.g., C18 column, acetonitrile/water gradient).
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray Crystallography : Resolves 3D conformation in crystalline form .
Q. What structural features influence its chemical reactivity?
Key functional groups include:
- 2-Bromobenzamido Group : Participates in nucleophilic aromatic substitution (e.g., Suzuki coupling).
- Methoxyphenyl Ring : Enhances electron density, facilitating electrophilic attacks.
- Ethyl Ester : Hydrolyzable under basic conditions to carboxylic acid derivatives. These groups dictate reactivity in oxidation, reduction, and cross-coupling reactions .
Advanced Research Questions
Q. How can conflicting biological activity data be resolved?
Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from:
- Purity Issues : Validate via HPLC and recrystallization.
- Assay Variability : Use orthogonal assays (e.g., enzymatic vs. cell-based).
- Solubility Effects : Optimize DMSO concentration or use surfactants. Cross-validation with molecular docking (e.g., AutoDock Vina) can clarify target interactions .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Analog Synthesis : Modify substituents (e.g., replace bromine with chlorine or methoxy groups).
- Biological Screening : Test derivatives against target pathways (e.g., Hedgehog signaling inhibition).
- Computational Modeling : DFT calculations to correlate electronic properties with activity. Example analogs and their features:
| Compound Name | Key Modifications | Biological Activity | Reference |
|---|---|---|---|
| Ethyl 5-amino-4-oxo-3-phenyl derivative | Bromine replaced with amino group | Reduced kinase inhibition | |
| 3-(4-Fluorophenyl) variant | Methoxyphenyl → fluorophenyl | Enhanced antitumor activity |
Q. How can reaction mechanisms for key transformations be elucidated?
- Kinetic Studies : Monitor intermediates via time-resolved NMR or LC-MS.
- Isotopic Labeling : Use ¹⁸O-labeled reagents to track carbonyl group transformations.
- Computational Chemistry : Gaussian09 for transition state modeling (e.g., cyclization steps) .
Q. What advanced techniques identify molecular targets in biological systems?
- Affinity Chromatography : Immobilize the compound to capture binding proteins.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with purified receptors.
- CRISPR-Cas9 Knockout Screens : Identify genes essential for compound activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
